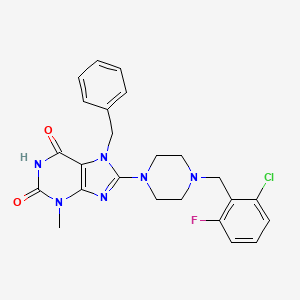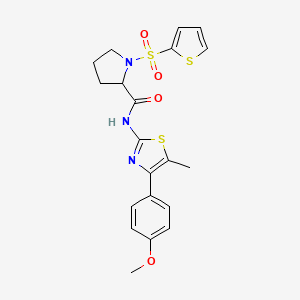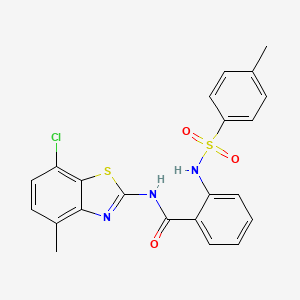![molecular formula C19H17ClN2O B2396684 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide CAS No. 329778-18-9](/img/structure/B2396684.png)
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide” is a complex organic molecule. It contains an acrylamide group, which is a functional group consisting of a vinyl group attached to an amide. The molecule also contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a chlorophenyl group indicates a phenyl ring with a chlorine atom attached .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acrylamide group, which can participate in various reactions such as polymerization. The indole ring is also a common structure in many natural products and pharmaceuticals, and its reactivity has been extensively studied .Scientific Research Applications
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has been used in various scientific research applications, including biochemical and physiological studies. This compound has been used to study the effects of various drugs on the body, as well as to identify potential therapeutic targets. This compound has also been used to study the effects of different hormones on the body, as well as to study the effects of various diseases on the body.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, leading to an increase in the activity of certain enzymes and hormones. This can lead to changes in the biochemical and physiological processes in the body, which can then be studied in further detail.
Biochemical and Physiological Effects
The effects of this compound on the body have been studied in various laboratory experiments. It has been shown to increase the activity of certain enzymes and hormones, which can lead to changes in the biochemical and physiological processes in the body. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide in laboratory experiments is that it is relatively easy to synthesize. This compound is also relatively stable, making it suitable for long-term storage and use in experiments. Furthermore, this compound is relatively non-toxic and has few side effects. However, one of the main limitations of this compound is that it is not yet fully understood, making it difficult to accurately predict the results of experiments using this compound.
Future Directions
The potential future directions for 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide are numerous. One potential direction is to further study the effects of this compound on the biochemical and physiological processes in the body. Additionally, further research could be conducted to better understand the mechanism of action of this compound and how it binds to various receptors in the body. Furthermore, further research could be conducted to explore the potential therapeutic applications of this compound, as well as to identify potential side effects. Finally, further research could be conducted to explore the potential use of this compound in drug delivery systems.
Synthesis Methods
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is synthesized through a process of condensation reaction between 4-chlorophenyl acrylamide and 1H-indol-3-yl ethyl acrylamide. This reaction is carried out in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at a temperature of 70-80°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is allowed to proceed until the desired product is obtained.
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-16-8-5-14(6-9-16)7-10-19(23)21-12-11-15-13-22-18-4-2-1-3-17(15)18/h1-10,13,22H,11-12H2,(H,21,23)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHSVFKAWZFSF-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2396601.png)
![N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2396603.png)
![1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2396604.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2396605.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2396608.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2396610.png)






